molecular formula C12H9F2N3O3 B14034604 (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one

Cat. No.: B14034604
M. Wt: 281.21 g/mol
InChI Key: GXOMNFVJDRZPKL-JBAXBYMVSA-N
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Description

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one is a synthetic organic compound characterized by its unique imidazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one typically involves a multi-step process. The starting materials include 3,5-difluoro-4-hydroxybenzaldehyde and 3-methyl-2-nitrosoimidazolidin-4-one. The key steps involve:

    Condensation Reaction: The aldehyde group of 3,5-difluoro-4-hydroxybenzaldehyde reacts with the imidazolidinone derivative under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems.

Types of Reactions:

    Oxidation: The hydroxyl group in the phenyl ring can undergo oxidation to form quinone derivatives.

    Reduction: The nitroso group can be reduced to an amine under hydrogenation conditions.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and other biochemical processes.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The phenyl ring with its hydroxyl and fluorine substituents can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (5Z)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one
  • (5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one

Comparison: Compared to its analogs with different halogen substituents, (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a more potent and selective agent in various applications.

Properties

Molecular Formula

C12H9F2N3O3

Molecular Weight

281.21 g/mol

IUPAC Name

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one

InChI

InChI=1S/C12H9F2N3O3/c1-17-10(5-15-20)16-9(12(17)19)4-6-2-7(13)11(18)8(14)3-6/h2-5,16,18H,1H3/b9-4-,10-5?

InChI Key

GXOMNFVJDRZPKL-JBAXBYMVSA-N

Isomeric SMILES

CN1C(=CN=O)N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C1=O

Canonical SMILES

CN1C(=CN=O)NC(=CC2=CC(=C(C(=C2)F)O)F)C1=O

Origin of Product

United States

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